1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound with a unique structure that includes a dihydropyrazole ring, a hydroxy-methoxyphenyl group, and a phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is NADPH oxidase , an enzyme that effectively reduces O2 to superoxide (O2–•), which can be used by the immune system to kill bacteria and fungi .
Mode of Action
The compound acts as an inhibitor of NADPH oxidase activity . It prevents the production of the superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
The compound’s mode of action affects the oxidative burst pathway in immune cells. By inhibiting NADPH oxidase, it prevents the formation of superoxide, a reactive oxygen species that is part of the body’s defense mechanism against pathogens .
Pharmacokinetics
It is known to be soluble in hot water, alcohol, benzene, chloroform, dmso, and dmf . These properties may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of NADPH oxidase by this compound results in a decrease in the production of superoxide. This can have a significant impact on the immune response, particularly in conditions where the overproduction of reactive oxygen species is harmful .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the dihydropyrazole ring. The final step involves the acetylation of the dihydropyrazole derivative to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxy-2-methoxyphenyl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 3-Methoxyacetophenone
- Apocynin (1-(4-Hydroxy-3-methoxyphenyl)ethanone)
Uniqueness
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to its dihydropyrazole ring, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds and contributes to its specific applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
1-[3-(2-hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)20-16(14-9-6-10-17(23-2)18(14)22)11-15(19-20)13-7-4-3-5-8-13/h3-10,16,22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPMLPVTWCFTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.